Hexafluoroacetone sesquihydrate
Overview
Description
Hexafluoroacetone sesquihydrate is a chemical compound with the formula (CF₃)₂CO·1.5H₂O. It is a hemihydrate of hexafluoropropane-2,2-diol and is commonly encountered as a colorless, hygroscopic, nonflammable, and highly reactive gas characterized by a musty odor . This compound is structurally similar to acetone but exhibits markedly different reactivity due to the presence of fluorine atoms .
Preparation Methods
Hexafluoroacetone sesquihydrate can be synthesized through several methods:
Gas-phase exchange: This method involves the reaction of hexachloroacetone with hydrogen fluoride (HF) to produce hexafluoroacetone, which is then hydrated to form this compound.
Isomerization: Hexafluoropropylene oxide can be isomerized under specific conditions to produce hexafluoroacetone, followed by hydration.
Chemical Reactions Analysis
Hexafluoroacetone sesquihydrate undergoes various chemical reactions, including:
Scientific Research Applications
Hexafluoroacetone sesquihydrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of hexafluoroisopropanol, a solvent with advanced properties.
Biology: It is employed in the synthesis of sevoflurane, an inhalation anesthetic drug.
Medicine: This compound is used in the production of pharmaceuticals and other fine chemicals.
Industry: It is utilized in the production of polymethyl methacrylates and polyesters for textile coatings.
Mechanism of Action
The mechanism of action of hexafluoroacetone sesquihydrate involves its high reactivity due to the presence of fluorine atoms. It acts primarily as an electrophile, reacting vigorously with water to form its hydrate. The compound’s acidic nature allows it to react with metals, generating hydrogen . Additionally, it can form hemiaminals and imines through reactions with ammonia .
Comparison with Similar Compounds
Hexafluoroacetone sesquihydrate can be compared with other similar compounds:
Acetone: Structurally similar but less reactive due to the absence of fluorine atoms.
Hexafluoro-2-propanol: Another fluorinated compound used in similar applications but differs in its reactivity and physical properties.
Hexafluoropropylene oxide: A precursor in the synthesis of hexafluoroacetone but differs in its chemical structure and reactivity.
This compound stands out due to its unique combination of high reactivity, acidic nature, and applications in various fields, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3F6O.3H2O/c2*4-2(5,6)1(10)3(7,8)9;;;/h;;3*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIZVCMDJPBJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)C(F)(F)F.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F12O5 | |
Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20471 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
684-16-2 (Parent) | |
Record name | Hexafluoroacetone sesquihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013098390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7025392 | |
Record name | Hexafluoroacetone sesquihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexafluoroacetone sesquihydrate is a clear colorless liquid. (NTP, 1992) | |
Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20471 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20471 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
13098-39-0 | |
Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20471 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Hexafluoroacetone sesquihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013098390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexafluoroacetone sesquihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7025392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,3,3-hexafluoropropan-2-one;trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAFLUOROACETONE SESQUIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU1NOZ8PS6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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